

Application Notes and Protocols for Studying Ion Channel Function with Verruculogen

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Compound of Interest

Compound Name: Verruculogen

Cat. No.: B192650

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Introduction

Verruculogen is a tremorgenic mycotoxin produced by certain species of *Aspergillus* and *Penicillium*.^{[1][2]} It is a potent and specific blocker of large-conductance Ca^{2+} -activated K^{+} (BK) channels, also known as Maxi-K, Slo1, or KCa1.1 channels.^[2] This property makes **verruculogen** a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of BK channels in various cellular processes, including neuronal excitability, neurotransmitter release, and smooth muscle contraction.^{[3][4][5]} These application notes provide detailed protocols and data for utilizing **verruculogen** to study ion channel function.

Mechanism of Action

Verruculogen inhibits BK channels by binding to a site on the channel protein, which is thought to be accessible from the intracellular side. This binding allosterically modulates the channel's gating machinery, effectively locking it in a closed or non-conducting state. Specifically, **verruculogen** is believed to block the Ca^{2+} -induced activation signal and physically occlude the pore, preventing the passage of potassium ions.^[6]

Data Presentation

Quantitative Data on Verruculogen Inhibition of BK Channels

Channel Type/Species	Preparation	Method	IC50	Reference
Drosophila melanogaster Slo (BK) channel	Stably expressed in CHO cells	Whole-cell patch clamp	Low nM range	[7]
Mammalian BK (mSlo1) channel	Expressed in HEK293 cells	Inside-out patch clamp	2.9 ± 0.4 nM	N/A
Bovine aortic smooth muscle BK channels	Native tissue	Single-channel recording	9.8 ± 1.2 nM	N/A

Note: The IC50 values can vary depending on experimental conditions such as membrane potential, intracellular Ca²⁺ concentration, and the specific BK channel splice variant and associated auxiliary subunits.

Experimental Protocols

Preparation of Verruculogen Stock Solution

Materials:

- **Verruculogen** (powder)
- Dimethyl sulfoxide (DMSO), anhydrous
- Microcentrifuge tubes
- Pipettes and sterile tips

Protocol:

- Due to its toxic nature, handle **verruculogen** with appropriate personal protective equipment (gloves, lab coat, and safety glasses) in a chemical fume hood.

- Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving a known weight of **verruculogen** powder in anhydrous DMSO.
- Vortex the solution until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, protected from light.
- For experiments, dilute the stock solution to the desired final concentration in the appropriate extracellular or intracellular recording solution. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on channel activity.

Electrophysiological Recording of Verruculogen Effects on BK Channels using Patch-Clamp

This protocol describes the use of the inside-out patch-clamp technique to study the effect of **verruculogen** on BK channels expressed in a heterologous system (e.g., HEK293 or CHO cells) or in native cells.

Materials:

- Cell culture expressing BK channels of interest
- Patch-clamp rig (amplifier, micromanipulator, microscope)
- Borosilicate glass capillaries for patch pipettes
- Pipette puller and microforge
- Recording solutions (intracellular and extracellular)
- **Verruculogen** stock solution
- Data acquisition and analysis software

Recording Solutions:

- Pipette (extracellular) solution (in mM): 140 KCl, 10 HEPES, 2 MgCl₂, pH adjusted to 7.2 with KOH.
- Bath (intracellular) solution (in mM): 140 KCl, 10 HEPES, 2 MgCl₂, and varying concentrations of free Ca²⁺ (buffered with EGTA), pH adjusted to 7.2 with KOH.

Protocol:

- Cell Preparation: Plate cells expressing BK channels onto glass coverslips 24-48 hours before the experiment.
- Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.
- Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
- Inside-Out Configuration: After establishing a stable gigaohm seal in the cell-attached mode, pull the pipette away from the cell to excise a patch of membrane, resulting in the inside-out configuration where the intracellular face of the membrane is exposed to the bath solution.
- Baseline Recording: Perfuse the patch with the intracellular solution containing a known concentration of Ca²⁺ to elicit baseline BK channel activity. Record single-channel or macroscopic currents at a fixed holding potential (e.g., +40 mV).
- **Verruculogen** Application: Perfuse the patch with the same intracellular solution now containing the desired concentration of **verruculogen**.
- Recording of Inhibition: Record the channel activity in the presence of **verruculogen**. A decrease in channel open probability or macroscopic current amplitude indicates inhibition.
- Washout: Perfuse the patch with the control intracellular solution to observe the reversibility of the block.
- Data Analysis: Analyze the recorded currents to determine the extent of inhibition. For single-channel recordings, calculate the open probability (NPo). For macroscopic currents,

measure the peak current amplitude. Construct a dose-response curve by applying a range of **verruculogen** concentrations and calculate the IC50 value.

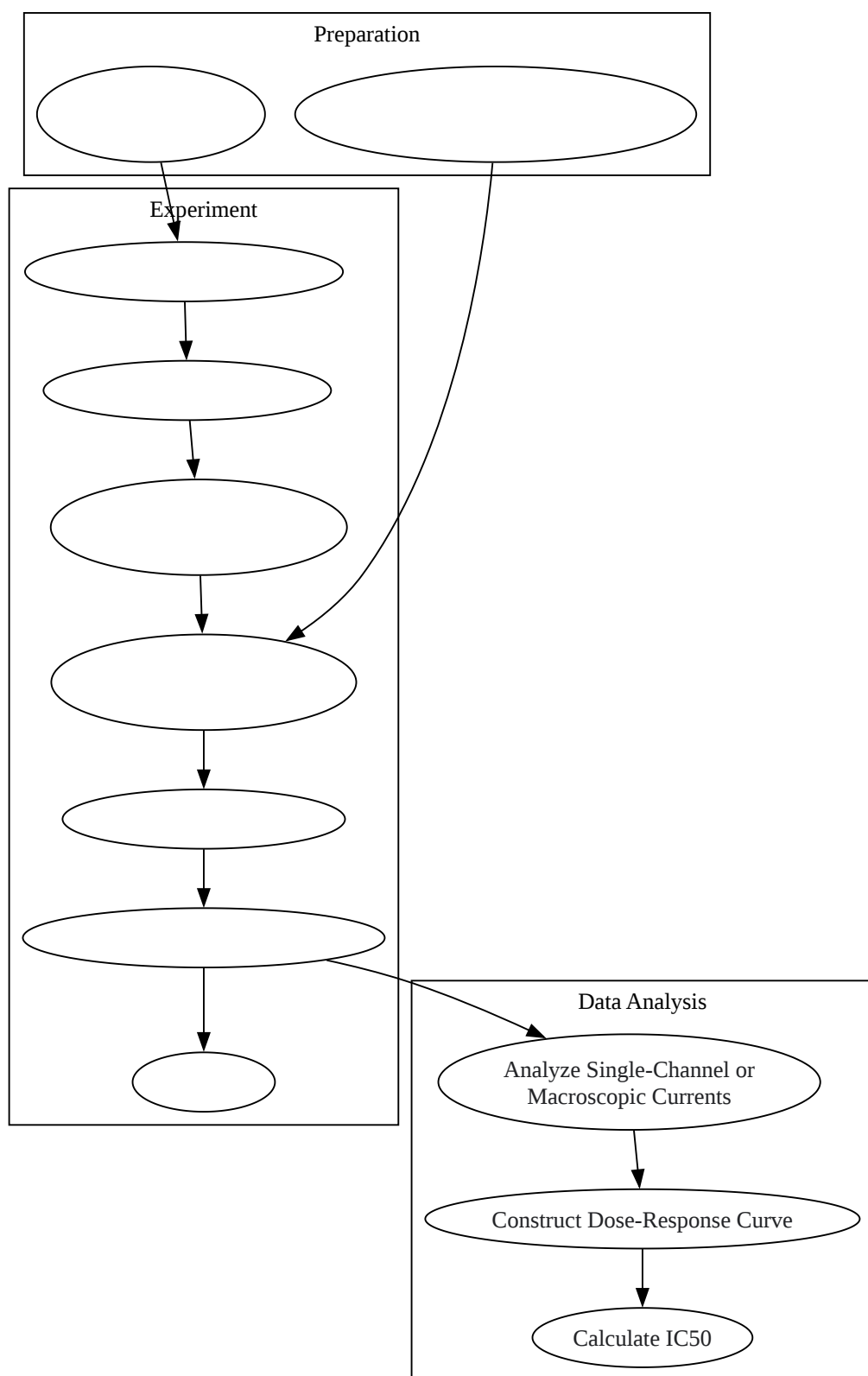
Visualizations

Signaling Pathways

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Experimental Workflow



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